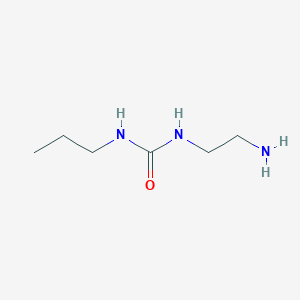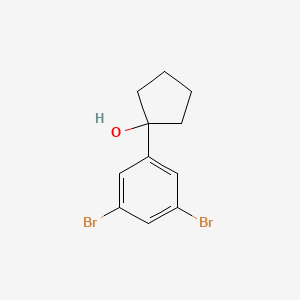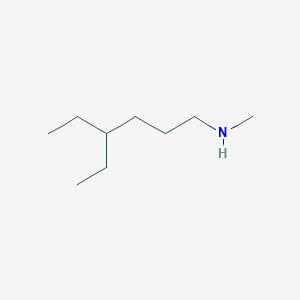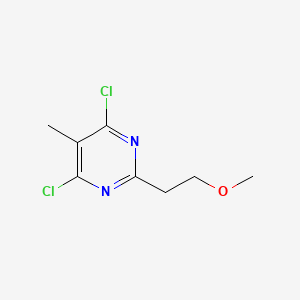![molecular formula C16H25NO B13249362 {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13249362.png)
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol is an organic compound with the molecular formula C16H25NO It is characterized by a cyclopentyl ring attached to a methanol group and an aminoethyl group substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol typically involves the following steps:
Formation of the Aminoethyl Intermediate: The initial step involves the reaction of 4-ethylbenzaldehyde with a suitable amine to form the corresponding imine. This imine is then reduced to yield the aminoethyl intermediate.
Cyclopentylation: The aminoethyl intermediate is then reacted with cyclopentyl bromide under basic conditions to form the cyclopentylated product.
Methanol Addition: Finally, the cyclopentylated product is treated with methanol in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}carboxylic acid.
Reduction: Formation of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}amine.
Substitution: Formation of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol.
Scientific Research Applications
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(4-dimethylamino)phenyl]ethyl]cyclopentyl}methanol
Uniqueness
{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
[1-[2-amino-1-(4-ethylphenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C16H25NO/c1-2-13-5-7-14(8-6-13)15(11-17)16(12-18)9-3-4-10-16/h5-8,15,18H,2-4,9-12,17H2,1H3 |
InChI Key |
UNKFUGQVFQQLBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B13249284.png)
![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13249292.png)

![2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B13249307.png)
![2-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B13249312.png)
amine](/img/structure/B13249317.png)
![4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13249322.png)
![(Z)-tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13249326.png)




![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid](/img/structure/B13249355.png)

